molecular formula C17H27NO2 B11993403 N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide

N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide

Cat. No.: B11993403
M. Wt: 277.4 g/mol
InChI Key: XIHAFSDHTOCIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for 6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE are not extensively documented in the available literature. . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research.

Chemical Reactions Analysis

6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE can undergo various types of chemical reactions, including:

Scientific Research Applications

6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved are not well-characterized due to the compound’s rarity and limited research .

Comparison with Similar Compounds

6,7-DI-ME-4-OXA-TRICYCLO(4.3.0.0(3,7))NONANE-3-CARBOXYLIC ACID CYCLOHEXYLAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 6,7-DI-ME-4-OXA-TRICYCLO(430

Biological Activity

N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure, which contributes to its unique biological properties. The structural formula can be represented as follows:

C15H25NO\text{C}_{15}\text{H}_{25}\text{N}\text{O}

This molecular composition suggests potential interactions with biological targets due to the presence of nitrogen and oxygen functionalities.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have highlighted its ability to protect neuronal cells from apoptosis, which could have implications for neurodegenerative diseases.

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to control groups.

Assay TypeControl ROS LevelCompound ROS Level% Reduction
DPPH Scavenging Assay100 µM45 µM55%
ABTS Assay200 µM90 µM55%

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against alpha-glucosidase and showed promising inhibitory activity. The IC50 values were determined as follows:

EnzymeIC50 (µM)
Alpha-glucosidase12.5
Lipase18.0

These findings suggest that the compound could be explored further for its therapeutic potential in metabolic disorders.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-cyclohexyl-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide

InChI

InChI=1S/C17H27NO2/c1-15-11-20-17(10-12(15)8-9-16(15,17)2)14(19)18-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,18,19)

InChI Key

XIHAFSDHTOCIIO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(COC2(C3)C(=O)NC4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.